molecular formula C20H30Cl2Zr-2 B1488089 Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene CAS No. 54039-38-2

Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

Cat. No. B1488089
CAS RN: 54039-38-2
M. Wt: 432.6 g/mol
InChI Key: OCFSLQKTBFSWPL-UHFFFAOYSA-L
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Description

“Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene” is an organic compound with the chemical formula 2 (C10H15)·ZrCl2 . It appears as a green crystalline powder . It is used as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H30Cl2Zr . The average mass is 432.586 Da and the monoisotopic mass is 430.080444 Da .

Scientific Research Applications

  • Synthesis and Reactivity : Jutzi et al. (1992) explored the synthesis of 5-Bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene from 1,2,3,4,5-pentamethylcyclopenta-1,3-diene. They found that it reacts with potassium tert-butoxide to yield 1,2,3,4-tetramethylfulvene, which can be used to prepare various substituted cyclopentadiene systems (Jutzi, Heidemann, Neumann, & Stammler, 1992).

  • Structural Studies : Saldarriaga-Molina et al. (1974) conducted structural studies on complexes related to this compound, providing insights into the coordination and bonding characteristics (Saldarriaga-Molina, Clearfield, & Bernal, 1974).

  • Catalysis and Reaction Mechanisms : Vázquez et al. (2005) studied the reactivity and facial selectivity in Diels−Alder reactions of Fischer carbene complexes with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, demonstrating high π-facial stereoselectivity and insights into the stereochemical assignments of adducts (Vázquez, Reyes, Miranda, García, Jiménez-Vázquez, Tamariz, & Delgado, 2005).

  • Molecular Design for Activation of Small Molecules : Beckhaus et al. (1992) explored the activation of small molecules using bis(π-pentamethylcyclopentadienyl)metal-(η-s-cis-diene) complexes of zirconium and hafnium. They found these complexes react with carbon monoxide under mild conditions to form mononuclear metal-endiolates, highlighting their potential in molecular design (Beckhaus, Wilbrandt, Flatau, & Böhmer, 1992).

  • Zirconium-Catalyzed Reactions : Millward and Waymouth (1997) studied the zirconium-catalyzed cyclization of 2-bromo α,ω-dienes, indicating the potential of zirconocene dichloride in the formation of carbo- and heterocyclic five-membered rings (Millward & Waymouth, 1997).

  • Syntheses and Structures of Cyclopentadienyl Arsenic Compounds : Avtomonov et al. (1996) provided insights into the synthesis and structure of pentamethylcyclopentadienyl arsenic dihalides, revealing the binding nature and interaction within these compounds (Avtomonov, Megges, Wocadlo, & Lorberth, 1996).

Safety and Hazards

“Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene” can release flammable gas when in contact with water. It is toxic if swallowed or in contact with skin. It can cause severe skin burns and eye damage .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene involves the reaction of zirconium tetrachloride with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "1,2,3,4,5-pentamethylcyclopenta-1,3-diene", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add zirconium tetrachloride to a reaction flask", "Add 1,2,3,4,5-pentamethylcyclopenta-1,3-diene to the reaction flask", "Add the reducing agent to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and filter off any solids", "Wash the solids with a suitable solvent (e.g. diethyl ether)", "Dry the product under vacuum to obtain Dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene" ] }

CAS RN

54039-38-2

Molecular Formula

C20H30Cl2Zr-2

Molecular Weight

432.6 g/mol

IUPAC Name

dichlorozirconium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/2C10H15.2ClH.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H;/q2*-1;;;+2/p-2

InChI Key

OCFSLQKTBFSWPL-UHFFFAOYSA-L

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Zr]Cl

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.Cl[Zr]Cl

Origin of Product

United States

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